Rebaudioside O

Description

The exact mass of the compound this compound is 1436.5943441 g/mol and the complexity rating of the compound is 2710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

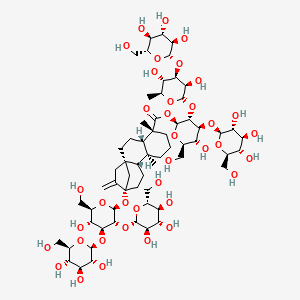

2D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOQMKFUTRIEQB-GXSUQLSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H100O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317449 | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-48-7 | |

| Record name | Rebaudioside O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rebaudioside O chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and analytical methodologies related to this compound, intended to support research, development, and application of this compound. While specific data for this compound is still emerging, this guide consolidates available information and draws comparisons with other well-characterized steviol glycosides.

Chemical Structure and Properties

This compound is a diterpene glycoside, with a central steviol aglycone core linked to seven sugar moieties. Its complex structure contributes to its characteristic taste profile and physicochemical properties.

Table 1: Chemical and Physical Properties of this compound and Related Steviol Glycosides

| Property | This compound | Rebaudioside A | Rebaudioside B | Stevioside |

| Chemical Formula | C₆₂H₁₀₀O₃₇[1][2][3] | C₄₄H₇₀O₂₃[4] | C₃₈H₆₀O₁₈[5] | C₃₈H₆₀O₁₈ |

| Molecular Weight | 1437.44 g/mol [1][3] | 967.01 g/mol [4] | 804.88 g/mol [5] | 804.88 g/mol |

| IUPAC Name | [(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[6] | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylate[4] | (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane-5-carboxylic acid[5] | (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-19-oic acid β-D-glucopyranosyl ester |

| CAS Number | 1220616-48-7[1][2] | 58543-16-1[4] | 58543-17-2[5] | 57817-89-7 |

| Appearance | White to off-white solid[1] | White to off-white crystalline powder[7] | Data not available | White to off-white powder or granular[7] |

| Melting Point | Data not available | 242-244 °C[4] | Data not available | 196-198 °C[7] |

| Specific Rotation | Data not available | [α]D²⁵ -29.4° (anhydrous) | Data not available | [α]D²⁵ -34.2° (as is) |

| Solubility | Soluble in DMSO (≥ 50 mg/mL)[1] | Poorly soluble in water and ethanol; solubility increases in water-ethanol mixtures and with temperature.[8][9] | Data not available | Poorly soluble in water; soluble in ethanol.[7][8][9] |

| Storage | -20°C, protect from light[1] | -20°C | Data not available | Room temperature |

Biological Properties and Signaling Pathways

The primary biological property of this compound is its ability to elicit a sweet taste perception. This is achieved through its interaction with the sweet taste receptors, a heterodimer of T1R2 and T1R3, which are G-protein coupled receptors located on the surface of taste cells in the oral cavity.

Beyond its role as a sweetener, other steviol glycosides have been investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects. These effects are often attributed to the modulation of cellular signaling pathways such as the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival. While specific studies on this compound are limited, it is plausible that it may share some of these properties with other members of its chemical class.

Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicology

The ADME profile of steviol glycosides, including by extension this compound, is characterized by poor absorption in the upper gastrointestinal tract. Upon reaching the colon, they are hydrolyzed by the gut microbiota to the common aglycone, steviol. Steviol is then absorbed, metabolized in the liver (primarily through glucuronidation), and subsequently excreted.

Toxicology studies conducted on various rebaudiosides have generally indicated a lack of genotoxic, carcinogenic, or teratogenic effects. The acceptable daily intake (ADI) for steviol glycosides, expressed as steviol equivalents, has been established by regulatory bodies based on extensive safety assessments of the more abundant steviol glycosides.

Experimental Protocols

Extraction and Purification of this compound from Stevia rebaudiana

The following is a general protocol for the extraction and purification of steviol glycosides, which can be adapted for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with a suitable solvent, typically hot water or an alcohol-water mixture (e.g., 70% ethanol). The extraction is usually performed with agitation at an elevated temperature (e.g., 50-70°C) for a defined period (e.g., 1-2 hours).

-

Filtration and Clarification: The crude extract is filtered to remove solid plant material. The filtrate may then be clarified using techniques such as flocculation with agents like calcium hydroxide or aluminum sulfate, followed by microfiltration to remove suspended solids and high molecular weight impurities.

-

Adsorption Chromatography: The clarified extract is passed through a column packed with a macroporous adsorbent resin. The steviol glycosides are adsorbed onto the resin, while more polar impurities are washed away.

-

Elution: The adsorbed steviol glycosides are eluted from the resin using a solvent gradient, typically an increasing concentration of ethanol in water. Fractions are collected and analyzed for their glycoside composition.

-

Concentration and Crystallization: Fractions enriched in this compound are pooled and concentrated under reduced pressure. The concentrated solution is then subjected to crystallization, often by the addition of a co-solvent or by cooling, to obtain purified this compound crystals.

-

Drying: The purified crystals are dried under vacuum to remove residual solvents.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the separation and quantification of steviol glycosides.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be used for enhanced sensitivity and specificity.

-

Quantification: Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

Spectroscopic Analysis

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, is used for the identification and confirmation of this compound. Fragmentation patterns in tandem MS (MS/MS) experiments provide structural information by showing the sequential loss of sugar units. For this compound ([M-H]⁻), a precursor ion at m/z 1435 would be expected, with fragment ions corresponding to the loss of its various sugar residues.

Conclusion

This compound is a complex steviol glycoside with potential as a natural, non-caloric sweetener. This guide provides a foundational understanding of its chemical and biological properties, as well as the methodologies used for its isolation and analysis. Further research is warranted to fully characterize its sensory profile, pharmacological activities, and to optimize its production and application in the food and pharmaceutical industries. As a minor glycoside, advancements in extraction and purification technologies will be crucial for its commercial viability.

References

- 1. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]

- 3. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. ijpsi.org [ijpsi.org]

- 7. nutrafoods.eu [nutrafoods.eu]

- 8. Isolation and Characterization of a Novel Rebaudioside M Isomer from a Bioconversion Reaction of Rebaudioside A and NMR Comparison Studies of Rebaudioside M Isolated from Stevia rebaudiana Bertoni and Stevia rebaudiana Morita - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

The Discovery and Isolation of Rebaudioside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, has garnered significant attention in the scientific and commercial sectors due to its production of intensely sweet, non-caloric steviol glycosides. These natural sweeteners offer a promising alternative to sucrose and artificial sweeteners. While stevioside and Rebaudioside A are the most abundant and well-characterized of these compounds, ongoing research has led to the discovery of numerous minor glycosides with unique taste profiles and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Rebaudioside O, a minor steviol glycoside identified in a specialized cultivar of Stevia rebaudiana.

Discovery of this compound

This compound was first identified as part of a comprehensive analysis of the steviol glycoside profile of Stevia rebaudiana Morita, a cultivar developed through selective breeding of S. rebaudiana Bertoni. In a 2010 study by Ohta et al., this novel compound, initially designated as SG17, was isolated and characterized along with several other new steviol glycosides.[1][2][3] The Morita cultivar was noted for its significantly higher ratio of Rebaudioside A to stevioside compared to the Bertoni variety. The discovery of this compound and other minor glycosides highlighted the rich chemical diversity within the Stevia genus and opened new avenues for the development of next-generation natural sweeteners.

Physicochemical Properties of this compound

This compound is a complex diterpene glycoside with a high molecular weight and a large number of glucose units attached to the steviol core. Its intricate structure contributes to its unique solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C62H100O37 | [4] |

| Molecular Weight | 1437.44 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [5] |

| Storage | -20°C, protect from light | [5] |

Concentration in Stevia rebaudiana

This compound is a minor constituent of Stevia rebaudiana Morita. The initial discovery by Ohta et al. (2010) reported that a mixture of ten new steviol glycosides, including this compound (SG17), constituted approximately 7% of the total steviol glycosides in the hot water extract of the leaves.[3] Within this fraction of novel glycosides, SG17 (this compound) was present at about 2.1% based on UV absorbance at 210 nm.[6]

Biosynthesis of Steviol Glycosides

The biosynthesis of steviol glycosides is a complex process that occurs in the leaves of the Stevia plant. The pathway begins with the synthesis of the diterpenoid precursor, geranylgeranyl diphosphate (GGPP), through the methylerythritol 4-phosphate (MEP) pathway. GGPP is then cyclized to form (-)-kaurene, which undergoes a series of oxidation and hydroxylation steps to yield steviol, the aglycone core of all steviol glycosides. The final steps involve the sequential addition of glucose units to the steviol molecule, catalyzed by a series of UDP-glycosyltransferases (UGTs), leading to the diverse array of steviol glycosides found in the plant.

Experimental Protocols

Extraction of Crude Steviol Glycosides from Stevia rebaudiana Morita Leaves

This protocol is adapted from the initial discovery paper by Ohta et al. (2010).[6]

-

Materials:

-

Dried leaves of Stevia rebaudiana Morita

-

Deionized water

-

Diaion HP20 resin

-

Methanol

-

-

Procedure:

-

600 g of dried S. rebaudiana Morita leaves are extracted with 10 L of hot water at 80°C for 2 hours.

-

The aqueous extract is filtered to remove solid plant material.

-

The filtrate is subjected to chromatography on a Diaion HP20 column (50 mm x 300 mm).

-

The column is first eluted with 2.4 L of water to remove highly polar impurities.

-

The steviol glycosides are then eluted with 2.4 L of methanol.

-

The methanol eluate, containing the crude mixture of steviol glycosides, is concentrated under reduced pressure to yield a dry powder.

-

Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the preparative isolation of minor steviol glycosides, including this compound, based on methods described for similar compounds.

-

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Preparative HPLC column (e.g., Amide-80, HILIC, or C18)

-

-

Mobile Phase:

-

A gradient of acetonitrile and water is typically used. For an Amide-80 column, a linear gradient of water in acetonitrile is effective.

-

-

Procedure:

-

The crude steviol glycoside extract is dissolved in the initial mobile phase composition.

-

The solution is filtered through a 0.45 µm filter.

-

The sample is injected onto the preparative HPLC column.

-

A linear gradient is run to separate the individual steviol glycosides. For example, using an Amide-80 column, a gradient from 80% to 60% acetonitrile in water over 60 minutes can be employed.

-

Fractions are collected based on the UV chromatogram at 210 nm.

-

The fractions corresponding to the peak of this compound are pooled.

-

The pooled fractions are concentrated under reduced pressure to obtain purified this compound.

-

Analytical Quantification of this compound by HPLC

This protocol is based on the analytical method used in the discovery of this compound.[3]

-

Instrumentation:

-

Analytical HPLC system with a UV detector

-

Amide-80 column (e.g., 4.6 x 250 mm)

-

-

Mobile Phase:

-

A linear gradient of water in acetonitrile.

-

-

Procedure:

-

A standard solution of purified this compound is prepared in the mobile phase.

-

The sample containing this compound is dissolved in the mobile phase and filtered.

-

10 µL of the sample solution is injected into the HPLC system.

-

Elution is performed with a linear gradient of water in acetonitrile at a flow rate of 0.8 mL/min over 60 minutes at 40°C.

-

Detection is carried out at 210 nm.

-

The concentration of this compound is determined by comparing the peak area with that of the standard.

-

Workflow for Discovery and Isolation of this compound

The following diagram illustrates the general workflow from the plant material to the purified compound.

Conclusion

The discovery of this compound in Stevia rebaudiana Morita has expanded the known portfolio of natural, non-caloric sweeteners. As a minor steviol glycoside, its isolation presents challenges that can be overcome with a combination of initial solid-phase extraction and subsequent preparative high-performance liquid chromatography. The detailed methodologies and workflows presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the exploration and utilization of this compound and other minor steviol glycosides. Further research into the sensory properties and potential biological activities of this compound is warranted to fully understand its potential applications in the food, beverage, and pharmaceutical industries.

References

- 1. Approaches toward the Separation, Modification, Identification and Scale up Purification of Tetracyclic Diterpene Glycosides from Stevia rebaudiana (Bertoni) Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprajournals.com [eprajournals.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1220616-48-7 | OR44884 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]

Rebaudioside O: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rebaudioside O, a minor steviol glycoside found in the leaves of Stevia rebaudiana. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, analytical methodologies, and biological activities.

Core Chemical and Physical Data

This compound is a complex diterpene glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1220616-48-7 | [1][2][3] |

| Molecular Formula | C₆₂H₁₀₀O₃₇ | [1][2][3] |

| Molecular Weight | 1437.44 g/mol | [1][2][3] |

Experimental Protocols

Isolation and Purification of Steviol Glycosides

The isolation of this compound, as a minor component, is typically achieved through a multi-step process starting from the crude extract of Stevia rebaudiana leaves. While a specific, standardized protocol for this compound is not widely published, the general methodology for separating steviol glycosides can be adapted.

1. Extraction:

-

Dried and powdered Stevia leaves are subjected to hot water extraction.[4][5][6]

-

The aqueous extract is then often treated to remove pigments and other impurities.[4][5]

2. Purification:

-

The clarified extract is passed through a series of adsorption and ion-exchange resins to concentrate the steviol glycosides.[7]

-

Elution with solvents such as methanol or ethanol releases the glycosides from the resin.[7]

3. Chromatographic Separation:

-

High-Performance Liquid Chromatography (HPLC) is the primary method for separating individual steviol glycosides.[8][9]

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer solution (e.g., sodium phosphate).[9]

-

Gradient elution is often employed to achieve separation of the various glycosides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound is confirmed through 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. These techniques provide detailed information about the connectivity of atoms within the molecule. Published ¹H and ¹³C NMR data for this compound can be used as a reference for compound identification.[1][8][9][10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with mass spectrometry is a powerful tool for the identification and quantification of this compound in complex mixtures. The mass spectrometer provides molecular weight information, which, in conjunction with the retention time from the HPLC, allows for confident identification.[9]

Biological Activity and Signaling Pathways

Research on the specific biological activities and signaling pathways of this compound is limited. However, studies on other steviol glycosides, such as Rebaudioside A and Stevioside, provide insights into the potential biological effects of this class of compounds. It is important to note that the biological effects of this compound may differ from those of other steviol glycosides.

Steviol glycosides are generally known for their non-caloric sweetening properties.[11][12] Beyond this, research has suggested a range of other potential biological activities for some steviol glycosides, including:

-

Antioxidant Effects: Some steviol glycosides have been shown to possess antioxidant properties.[13]

-

Anti-inflammatory Activity: Anti-inflammatory effects have been reported for certain steviol glycosides.[14]

-

Antidiabetic Potential: Some studies suggest that certain steviol glycosides may influence glucose metabolism and insulin sensitivity.[3][14]

-

Antihypertensive Effects: A potential role in modulating blood pressure has been investigated for some steviol glycosides.[12]

-

Anticancer Properties: Preliminary research has explored the potential anticancer activities of some steviol glycosides.[2]

The underlying mechanisms for these effects are still under investigation, but for some steviol glycosides, modulation of signaling pathways such as the PI3K/Akt pathway has been suggested.[13] It is important to emphasize that these findings are not specific to this compound and further research is needed to determine its unique biological profile.

Logical Relationships in Steviol Glycoside Research

The following diagram illustrates the typical workflow and logical relationships in the research and characterization of a steviol glycoside like this compound.

Caption: Workflow for the isolation, characterization, and biological investigation of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. biochemjournal.com [biochemjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. researchgate.net [researchgate.net]

- 7. WO2016023103A1 - Methods of extraction and purification from stevia reba udiana of compositions with enhanced rebaudioside-m content, uses of said composition and natural sweetener compositions with said composition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsi.org [ijpsi.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

solubility of Rebaudioside O in different solvents

An In-Depth Technical Guide to the Solubility of Rebaudioside O in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a steviol glycoside of significant interest in the food and pharmaceutical industries. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also furnishes detailed solubility data for other structurally related and commercially significant rebaudiosides, namely Rebaudioside A and Rebaudioside M. The experimental protocols and factors influencing solubility discussed herein are broadly applicable and can serve as a valuable resource for researchers working with this compound.

Introduction to this compound

This compound is one of the many steviol glycosides isolated from the leaves of Stevia rebaudiana Bertoni. These natural, non-caloric sweeteners are sought after for their potential applications in food, beverages, and pharmaceutical formulations. The solubility of these compounds is a critical physicochemical property that influences their formulation, bioavailability, and overall application. Understanding the solubility of this compound in various solvents is essential for its efficient extraction, purification, and incorporation into final products.

Solubility of this compound

Currently, there is limited specific quantitative data on the solubility of this compound in common solvents. However, qualitative information is available for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 50 mg/mL (34.78 mM) | The saturation point is not yet determined. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility[1]. |

Comparative Solubility of Other Rebaudiosides

To provide a framework for understanding the potential solubility characteristics of this compound, this section presents quantitative solubility data for the structurally similar and well-studied Rebaudioside A and Rebaudioside M.

Solubility of Rebaudioside A

Rebaudioside A is one of the most abundant steviol glycosides. Its solubility has been studied in water, ethanol, and their mixtures at various temperatures. Generally, Rebaudioside A exhibits poor solubility in both pure water and pure ethanol at lower temperatures, with solubility increasing with temperature and in ethanol-water mixtures[2][3][4][5].

Table 2: Quantitative Solubility of Rebaudioside A in Different Solvents at Various Temperatures

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 5 | 5.0 |

| 30 | 3.7 | |

| 35 | 3.2 | |

| 40 | 3.8 | |

| 45 | 3.8 | |

| 50 | 6.6 | |

| Ethanol | 5 | 3.6 |

| 30 | 3.2 | |

| 35 | 2.3 | |

| 40 | 2.1 | |

| 45 | 2.3 | |

| 50 | 3.7 | |

| Ethanol:Water (30:70 w/w) | 5 | 7.1 |

| 30 | 33.9 | |

| 35 | 50.1 | |

| 40 | 80.4 | |

| 45 | 117.1 | |

| 50 | 156.8 | |

| Ethanol:Water (70:30 w/w) | 5 | 56.2 |

| 30 | 72.8 | |

| 35 | 86.6 | |

| 40 | 105.7 | |

| 45 | 124.1 | |

| 50 | 213.7 |

Data sourced from Celaya et al., 2016.

Solubility of Rebaudioside M

Rebaudioside M is a minor steviol glycoside with a favorable taste profile. Its solubility in water is known to be low.

Table 3: Quantitative Solubility of Rebaudioside M in Water at 25°C

| Form | Solvent | Temperature (°C) | Solubility |

| Crystalline | Water | 25 | 0.1 g/100 mL (in 5 min)[6] |

| Amorphous | Water | 25 | 1.1% - 1.3%[6] |

| Thermodynamic Equilibrium | Water | 25 | 0.26%[6] |

| Crystalline | Ethanol | - | Slightly soluble[6] |

| - | DMSO | 25 | 30 mg/mL[7] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound. These protocols are based on established methods used for other steviol glycosides.

Isothermal Shake-Flask Method

This is a standard method for determining equilibrium solubility.

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The containers are placed in a constant temperature water bath or incubator and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle, or centrifugation is used to separate the solid phase from the supernatant.

-

Quantification: A sample of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the accurate determination of rebaudioside concentrations in the supernatant.

-

Column: A C18 column is commonly used for the separation of steviol glycosides[3].

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as sodium phosphate, at a specific ratio (e.g., 32:68 v/v) and pH (e.g., 2.6)[3].

-

Detection: UV detection at 210 nm is a standard method for the quantification of steviol glycosides[3].

-

Calibration: A standard curve is generated using known concentrations of pure this compound to enable the quantification of the unknown samples.

Factors Influencing Solubility

The solubility of rebaudiosides is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent plays a significant role. Mixtures of solvents, such as ethanol and water, can often provide higher solubility than either solvent alone[2][4].

-

Temperature: For most rebaudiosides, solubility in aqueous and alcoholic solvents increases with temperature[2][4].

-

pH: The pH of the solution can affect the stability and, consequently, the apparent solubility of some steviol glycosides. For instance, Rebaudioside M is most stable in a pH range of 4-8[6].

-

Physical Form: The crystalline or amorphous state of the compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts[6][8].

-

Presence of Other Solutes: The presence of other steviol glycosides or excipients can enhance or suppress the solubility of a particular rebaudioside[2][4].

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Rebaudioside Solubility

Caption: Key factors that influence the solubility of rebaudioside compounds.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current scientific literature, this guide provides a robust framework for researchers and drug development professionals. By leveraging the available qualitative data for this compound, the extensive quantitative data for related rebaudiosides, and the detailed experimental protocols, scientists can effectively approach the formulation and analysis of this promising natural sweetener. Further research is warranted to establish the precise solubility of this compound in a range of pharmaceutically and industrially relevant solvents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 3. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. data.epo.org [data.epo.org]

The Enigmatic Sweetness: Unraveling the Natural Occurrence and Concentration of Rebaudioside O in Stevia rebaudiana

For Researchers, Scientists, and Drug Development Professionals

Rebaudioside O, a minor yet highly glucosylated steviol glycoside found in the leaves of Stevia rebaudiana, is gaining attention within the scientific community for its potential role in the complex sweetness profile of stevia extracts. As a hepta-glycosidic diterpenoid, its intricate structure contributes to a nuanced taste profile that is of significant interest for the development of next-generation natural sweeteners. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, concentration, and biosynthesis of this compound, alongside detailed experimental protocols for its analysis.

Natural Occurrence and Concentration

This compound is naturally present in the leaves of Stevia rebaudiana, albeit at significantly lower concentrations than the major steviol glycosides, such as Stevioside and Rebaudioside A. Quantitative data on its prevalence is limited, with much of the existing research focusing on the more abundant glycosides. However, emerging data from the development of new stevia cultivars highlight the potential for higher yields of this minor glycoside.

A key piece of evidence comes from a patent for a new Stevia rebaudiana cultivar, which reports a relative concentration of this compound of at least 0.8% in the dried leaves. This suggests that through selective breeding, the natural abundance of this compound can be significantly enhanced, opening avenues for its commercial extraction and utilization.

Table 1: Quantitative Data on this compound Concentration in Stevia rebaudiana Leaves

| Stevia Cultivar/Variety | This compound Concentration (% of dry leaf weight) | Analytical Method | Reference |

| Proprietary Cultivar | ≥ 0.8% | Not Specified | Patent Document |

| Further research is required to quantify this compound levels in other commercially available stevia cultivars. |

Biosynthesis of this compound: A Highly Glucosylated Pathway

The biosynthesis of steviol glycosides originates from the diterpenoid pathway, leading to the formation of the central aglycone, steviol. A series of subsequent glycosylation steps, catalyzed by a cascade of UDP-glycosyltransferases (UGTs), are responsible for the vast diversity of steviol glycosides found in the stevia leaf.

While the enzymatic steps leading to the major glycosides like Stevioside and Rebaudioside A are relatively well-characterized, the precise sequence of UGTs and their specific activities in the formation of highly glucosylated molecules like this compound are still under active investigation. It is hypothesized that a specific set of UGTs are responsible for adding the additional glucose moieties to the steviol backbone, ultimately leading to the complex structure of this compound. The identification and characterization of these specific UGTs are critical for the potential biotechnological production of this compound.

Figure 1: Generalized biosynthetic pathway of steviol glycosides, highlighting the putative steps leading to this compound.

Experimental Protocols

The accurate quantification of minor steviol glycosides like this compound requires sensitive and specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Protocol: Quantification of this compound in Stevia Leaves by LC-MS/MS

1. Sample Preparation: Extraction of Steviol Glycosides

-

Objective: To extract steviol glycosides from dried stevia leaves.

-

Materials:

-

Dried and finely ground Stevia rebaudiana leaves

-

70% (v/v) Ethanol in deionized water

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

-

Procedure:

-

Weigh 1.0 g of powdered stevia leaves into a 50 mL centrifuge tube.

-

Add 20 mL of 70% ethanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath at 60°C for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 70% ethanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

-

2. Chromatographic Separation and Mass Spectrometric Detection

-

Objective: To separate and quantify this compound using LC-MS/MS.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20-50% B

-

15-18 min: 50-90% B

-

18-20 min: 90% B

-

20.1-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions (Example - Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI), negative mode

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound need to be determined using a pure standard.

-

3. Data Analysis and Quantification

-

A standard curve for this compound should be prepared using a certified reference standard at a minimum of five concentration levels.

-

The concentration of this compound in the stevia leaf extract is determined by comparing the peak area of the analyte to the standard curve.

-

Results should be expressed as a percentage of the dry weight of the stevia leaves.

Figure 2: Workflow for the extraction and analysis of this compound from Stevia leaves.

Future Outlook

The study of minor steviol glycosides like this compound is a rapidly evolving field. Future research should focus on:

-

Comprehensive Quantification: A systematic analysis of this compound content across a wide range of Stevia rebaudiana cultivars and geographical origins is needed to establish a baseline for its natural variation.

-

Biosynthetic Pathway Elucidation: The identification and functional characterization of the specific UDP-glycosyltransferases involved in the final glycosylation steps to produce this compound will be crucial for metabolic engineering and biotechnological production.

-

Sensory and Pharmacological Profiling: In-depth studies are required to fully understand the sensory properties and potential bioactivities of purified this compound, which will inform its application in the food and pharmaceutical industries.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As our understanding of this complex molecule grows, so too will its potential to contribute to the development of novel, natural, and healthy sweetening solutions.

physical and chemical characteristics of Rebaudioside O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside O is a minor steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, including its chemical structure, molecular formula, and molecular weight. Due to the limited availability of specific experimental data for this compound, this guide also presents data for closely related and well-studied steviol glycosides, such as Rebaudioside A, to provide a comparative context. Methodologies for the isolation, purification, and characterization of steviol glycosides are detailed, offering a framework for researchers working with these compounds. Additionally, a potential signaling pathway for the biological activity of steviol glycosides is proposed based on existing research on related molecules.

Chemical and Physical Characteristics

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Molecular Formula | C₆₂H₁₀₀O₃₇ | PubChem[2] |

| Molecular Weight | 1437.44 g/mol | MedChemExpress[1] |

| CAS Number | 1220616-48-7 | MedChemExpress[1] |

Table 2: Comparative Physical Properties of Steviol Glycosides

| Property | This compound | Rebaudioside A | Stevioside |

| Melting Point (°C) | Data not available | 242 - 244[3][4] | 196 - 198[5] |

| Specific Rotation ([α]D) | Data not available | -29.4° (anhydrous) | -34.2° |

Solubility

Specific quantitative solubility data for this compound in a range of solvents and temperatures is limited. However, it is reported to be soluble in dimethyl sulfoxide (DMSO).

Table 3: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | ≥ 50 mg/mL | MedChemExpress[1] |

| Water | Data not available | |

| Ethanol | Data not available | |

| Methanol | Data not available |

For context, Rebaudioside A is poorly soluble in water and ethanol, with its solubility being temperature-dependent.[4][6][7] Solvent mixtures, such as ethanol-water, have been shown to enhance the solubility of steviol glycosides like Rebaudioside A and Stevioside.[4][6][7]

Stability

Specific stability studies on this compound concerning pH and temperature are not widely published. However, the stability of other steviol glycosides, such as Rebaudioside A and Rebaudioside M, has been investigated. Generally, steviol glycosides are relatively stable under the pH and temperature conditions found in many food and beverage applications.[8][9][10][11] For instance, Rebaudioside M is reported to be most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[9]

Experimental Protocols

Isolation and Purification of Steviol Glycosides

The general workflow for isolating and purifying steviol glycosides from Stevia rebaudiana leaves involves extraction, clarification, and purification steps.

Figure 1: General workflow for the isolation and purification of steviol glycosides.

Methodology:

-

Extraction: Dried and crushed leaves of Stevia rebaudiana are extracted with hot water.[12]

-

Clarification: The crude extract undergoes centrifugation and filtration to remove plant debris and other insoluble materials.[12]

-

Purification: The clarified extract is passed through an adsorption resin to capture the steviol glycosides. The glycosides are then eluted with ethanol.[12]

-

Crystallization: The ethanolic eluate is concentrated, and the steviol glycosides are crystallized. This step can be repeated to achieve higher purity.[12]

-

Chromatographic Separation: Individual steviol glycosides, including the minor component this compound, can be separated and isolated using techniques like High-Performance Liquid Chromatography (HPLC).[5][13][14][15]

Structural Characterization

The definitive structural elucidation of this compound was achieved through extensive 1D and 2D NMR studies.[2][16] While the complete spectral data is found in the primary literature, the general approach is as follows:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as pyridine-d₅.

-

Data Acquisition: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[3][17][18][19]

-

Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned based on the correlations observed in the 2D spectra to determine the connectivity of the sugar units and their attachment to the steviol core.[3][17][18][19]

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to confirm the sequence and branching of the sugar moieties.[8][20][21][22][23]

-

Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of steviol glycosides, typically in negative ion mode.[8]

-

Fragmentation Analysis: The fragmentation pattern in the MS/MS spectrum reveals the sequential loss of sugar residues, allowing for the characterization of the glycosidic linkages.[20][21][22][23] PubChem reports LC-MS data for this compound showing a precursor ion [M-H]⁻ at m/z 1435.0.[2]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and specific signaling pathways of this compound are limited. However, research on other steviol glycosides, particularly Rebaudioside A, provides insights into their potential mechanisms of action, primarily related to taste perception.

Steviol glycosides are known to interact with the sweet taste receptor, a heterodimer of T1R2 and T1R3, to elicit a sweet taste.[24][25] The characteristic bitter aftertaste of some steviol glycosides is mediated by their interaction with bitter taste receptors, specifically TAS2R4 and TAS2R14.[1][26]

Furthermore, recent studies suggest that steviol glycosides can modulate the activity of the TRPM5 ion channel, which is involved in the downstream signaling of both sweet and bitter taste receptors.[24][25] This modulation may also play a role in other physiological effects, such as the potentiation of glucose-induced insulin secretion.[12]

Figure 2: Hypothetical signaling pathway for taste perception of steviol glycosides like this compound.

Conclusion

This compound is a structurally complex minor steviol glycoside with potential as a natural high-intensity sweetener. While its basic chemical identity has been established through modern spectroscopic techniques, a comprehensive profile of its physical properties, such as melting point, specific rotation, and detailed solubility, remains to be fully characterized in publicly accessible literature. Similarly, specific data on its stability under various conditions and its unique biological activities are yet to be extensively studied. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the fields of natural products chemistry, food science, and drug development who are interested in further investigating the properties and potential applications of this compound and other minor steviol glycosides. Future research should focus on filling the existing data gaps to fully unlock the potential of this natural sweetener.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 5. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. nutrafoods.eu [nutrafoods.eu]

- 9. mdpi.com [mdpi.com]

- 10. fao.org [fao.org]

- 11. ijpsr.com [ijpsr.com]

- 12. Steviol glycosides enhance pancreatic beta-cell function and taste sensation by potentiation of TRPM5 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Rebaudioside A and Stevioside in Leaves of S. rebaudiana Bertoni Grown in México by a Validated HPLC Method [scirp.org]

- 14. Rapid HPLC Method for Determination of Rebaudioside D in Leaves of Stevia rebaudiana Bertoni Grown in the Southeast of México [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. ijpsi.org [ijpsi.org]

- 20. scilit.com [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Tandem mass spectrometric fragmentation patterns of known and new steviol glycosides with structure proposals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Stevia - Wikipedia [en.wikipedia.org]

- 25. books.rsc.org [books.rsc.org]

- 26. Human Psychometric and Taste Receptor Responses to Steviol Glycosides [agris.fao.org]

The Uncharted Territory of Rebaudioside O: A Technical Guide to Its Putative Biological Activity

A notable scarcity of publicly available scientific literature exists concerning the specific preliminary biological activities of Rebaudioside O. This technical guide, therefore, aims to provide a comprehensive framework for researchers, scientists, and drug development professionals by summarizing the well-documented biological activities of closely related steviol glycosides, primarily Rebaudioside A and Stevioside. The presented data on these analogous compounds offers a foundational understanding of the potential, yet unconfirmed, pharmacological landscape of this compound.

Overview of Steviol Glycoside Biological Activities

Steviol glycosides, a class of natural sweeteners extracted from the leaves of Stevia rebaudiana, have garnered significant scientific interest beyond their sweetening properties. Extensive research on major constituents like Stevioside and Rebaudioside A has revealed a spectrum of pharmacological effects. These activities are largely attributed to the common aglycone, steviol, which is formed upon metabolism by gut microbiota.[1][2] The primary reported biological activities for this class of compounds include anti-diabetic, anti-hypertensive, anti-inflammatory, and antioxidant effects.[1][3]

Quantitative Data on the Biological Activity of Major Steviol Glycosides

While specific quantitative data for this compound is not available in the current body of scientific literature, the following tables summarize key findings for the most studied steviol glycosides. This information provides a valuable reference for potential experimental design and hypothesis generation for this compound.

Table 1: Anti-Diabetic and Related Activities of Steviol Glycosides

| Compound | Assay | Cell Line/Model | Key Findings | Reference |

| Rebaudioside A | Insulin Secretion | Isolated mouse islets | Stimulated insulin secretion in a glucose-dependent manner. | [4] |

| Rebaudioside A | GLP-1 Release | Murine STC-1 and human HuTu-80 enteroendocrine cells | Stimulated GLP-1 release in a concentration-dependent manner. | [4] |

| Stevioside | Anti-hyperglycemic | Diabetic Goto-Kakizaki rats | Diminished glucose response and increased insulin response. | [1] |

Table 2: Anti-Inflammatory and Antioxidant Activities of Steviol Glycosides

| Compound | Assay | Key Findings | Reference |

| Stevia Extracts (containing various glycosides) | DPPH radical scavenging | Extracts exhibited significant free radical scavenging activity. | [5] |

| Stevia Extracts (containing various glycosides) | Antibacterial activity | Demonstrated mild to moderate activity against Gram-positive and Gram-negative bacteria. | [5] |

Experimental Protocols for Key Bioassays

The following are detailed methodologies for key experiments that have been instrumental in elucidating the biological activities of major steviol glycosides. These protocols can serve as a template for the investigation of this compound.

In Vitro Insulin Secretion Assay from Isolated Mouse Islets

Objective: To determine the effect of a test compound on insulin secretion from pancreatic islets in the presence of varying glucose concentrations.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.

-

Insulin Secretion Assay:

-

Groups of islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 3.3 mM) for 1-2 hours.

-

The islets are then incubated for 1-2 hours in KRBB containing various glucose concentrations (e.g., 3.3, 8.3, and 16.7 mM) with or without different concentrations of the test compound (e.g., Rebaudioside A).

-

The supernatant is collected after the incubation period.

-

-

Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Insulin secretion is normalized to the islet number or protein content and expressed as a fold change relative to the control group.

In Vitro GLP-1 Release Assay from Enteroendocrine Cells

Objective: To assess the ability of a test compound to stimulate the release of glucagon-like peptide-1 (GLP-1) from an enteroendocrine cell line.

Methodology:

-

Cell Culture: A suitable enteroendocrine cell line (e.g., murine STC-1 or human NCI-H716) is cultured to confluence in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Secretion Assay:

-

Cells are washed and pre-incubated in a serum-free medium or a balanced salt solution for 1-2 hours.

-

The cells are then incubated for 1-2 hours with the test compound at various concentrations.

-

The cell culture supernatant is collected.

-

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit.

-

Data Analysis: GLP-1 release is expressed as a percentage of the control or as a fold increase over the basal release.

Visualizing a Potential Mechanism of Action: Steviol Glycoside-Induced Insulin Secretion

The following diagram illustrates the proposed signaling pathway for stevioside- and rebaudioside A-induced insulin secretion from pancreatic β-cells. It is hypothesized that this compound might share a similar mechanism.

Caption: Proposed signaling pathway for Rebaudioside A and Stevioside-induced insulin secretion.

Experimental Workflow for Bioactivity Screening

The diagram below outlines a general workflow for the preliminary biological screening of a novel compound like this compound, based on the known activities of related molecules.

Caption: A generalized experimental workflow for screening the biological activity of this compound.

Conclusion and Future Directions

The existing scientific literature provides a strong foundation for hypothesizing the potential biological activities of this compound. Based on the activities of other major steviol glycosides, it is plausible that this compound may possess anti-diabetic, anti-hypertensive, anti-inflammatory, and antioxidant properties. However, a significant knowledge gap remains, and dedicated research is imperative to elucidate the specific pharmacological profile of this particular steviol glycoside. Future studies should focus on in vitro screening to determine its effects on key cellular pathways, followed by in vivo studies to validate any promising activities. Such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

- 5. banglajol.info [banglajol.info]

Spectroscopic and Structural Elucidation of Rebaudioside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rebaudioside O, a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni. The structural characterization of this heptapyranosyl diterpene glycoside was achieved through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[1][2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of this compound as C₅₆H₉₀O₃₃. The observed mass-to-charge ratio was consistent with the calculated value, supporting the proposed structure.

| Parameter | Value | Reference |

| Molecular Formula | C₅₆H₉₀O₃₃ | [1][2] |

| Calculated Mass [M+Na]⁺ | 1297.5259 | [1][2] |

| Observed Mass [M+Na]⁺ | 1297.5265 | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The complete ¹H and ¹³C NMR assignments for this compound were achieved through a combination of 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.[1][2] The data, acquired in pyridine-d₅, are presented below.

¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

| Position | Chemical Shift (δ ppm) | Position | Chemical Shift (δ ppm) |

| Steviol Moiety | Sugar Moiety I | ||

| 1 | 40.5 | 1' | 95.9 |

| 2 | 19.4 | 2' | 79.2 |

| 3 | 38.1 | 3' | 87.1 |

| 4 | 44.2 | 4' | 70.1 |

| 5 | 57.3 | 5' | 78.0 |

| 6 | 22.3 | 6' | 62.9 |

| 7 | 41.6 | Sugar Moiety II | |

| 8 | 41.1 | 1'' | 104.5 |

| 9 | 50.8 | 2'' | 83.1 |

| 10 | 39.8 | 3'' | 87.9 |

| 11 | 20.7 | 4'' | 71.4 |

| 12 | 37.5 | 5'' | 78.2 |

| 13 | 91.8 | 6'' | 62.5 |

| 14 | 47.5 | Sugar Moiety III | |

| 15 | 48.2 | 1''' | 105.8 |

| 16 | 155.9 | 2''' | 75.8 |

| 17 | 104.2 | 3''' | 78.4 |

| 18 | 28.3 | 4''' | 71.8 |

| 19 | 176.9 | 5''' | 78.1 |

| 20 | 16.1 | 6''' | 63.0 |

| Sugar Moiety IV | Sugar Moiety V | ||

| 1'''' | 102.8 | 1''''' | 104.8 |

| 2'''' | 82.5 | 2''''' | 75.5 |

| 3'''' | 78.6 | 3''''' | 86.2 |

| 4'''' | 71.6 | 4''''' | 72.0 |

| 5'''' | 78.3 | 5''''' | 77.9 |

| 6'''' | 62.8 | 6''''' | 62.6 |

| Sugar Moiety VI | Sugar Moiety VII | ||

| 1'''''' | 105.4 | 1''''''' | 106.9 |

| 2'''''' | 75.3 | 2''''''' | 72.8 |

| 3'''''' | 78.5 | 3''''''' | 72.9 |

| 4'''''' | 71.9 | 4''''''' | 74.5 |

| 5'''''' | 78.0 | 5''''''' | 70.0 |

| 6'''''' | 62.7 | 6''''''' | 18.7 |

¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

| Position | Chemical Shift (δ ppm, J in Hz) | Position | Chemical Shift (δ ppm, J in Hz) |

| Steviol Moiety | Sugar Moiety I | ||

| 1a | 0.95 m | 1' | 6.21 d (8.1) |

| 1b | 1.89 m | 2' | 4.41 m |

| 2a | 1.65 m | 3' | 4.35 m |

| 2b | 2.25 m | 4' | 4.13 m |

| 3a | 1.15 m | 5' | 3.61 m |

| 3b | 2.38 m | 6'a | 4.13 m |

| 5 | 1.12 d (12.4) | 6'b | 4.35 m |

| 6a | 2.29 m | Sugar Moiety II | |

| 6b | 2.45 m | 1'' | 4.97 d (7.8) |

| 7a | 1.45 m | 2'' | 4.05 m |

| 7b | 1.68 m | 3'' | 4.25 m |

| 9 | 1.28 m | 4'' | 4.01 m |

| 11a | 1.75 m | 5'' | 3.85 m |

| 11b | 1.95 m | 6''a | 4.25 m |

| 12a | 1.85 m | 6''b | 4.45 m |

| 12b | 1.98 m | Sugar Moiety III | |

| 14a | 2.15 d (12.2) | 1''' | 5.38 d (7.9) |

| 14b | 2.65 d (12.2) | 2''' | 4.15 m |

| 15a | 2.05 d (16.0) | 3''' | 4.28 m |

| 15b | 2.21 d (16.0) | 4''' | 4.11 m |

| 17a | 5.12 s | 5''' | 3.95 m |

| 17b | 5.85 s | 6'''a | 4.28 m |

| 18 | 1.25 s | 6'''b | 4.48 m |

| 20 | 1.58 s | Sugar Moiety IV | |

| Sugar Moiety V | 1'''' | 6.16 d (1.5) | |

| 1''''' | 5.04 d (7.8) | 2'''' | 4.85 m |

| 2''''' | 4.11 m | 3'''' | 4.51 m |

| 3''''' | 4.21 m | 4'''' | 4.15 m |

| 4''''' | 4.05 m | 5'''' | 4.65 m |

| 5''''' | 3.88 m | 6'''' | 1.65 d (6.1) |

| 6'''''a | 4.21 m | Sugar Moiety VI | |

| 6'''''b | 4.38 m | 1'''''' | 5.49 d (7.9) |

| Sugar Moiety VII | 2'''''' | 4.18 m | |

| 1''''''' | 5.69 d (7.8) | 3'''''' | 4.31 m |

| 2''''''' | 4.25 m | 4'''''' | 4.15 m |

| 3''''''' | 4.28 m | 5'''''' | 3.98 m |

| 4''''''' | 4.15 m | 6''''''a | 4.31 m |

| 5''''''' | 3.91 m | 6''''''b | 4.51 m |

| 6'''''''a | 4.28 m | ||

| 6'''''''b | 4.45 m |

Experimental Protocols

General

Melting points were determined using an SRS OptiMelt MPA 100 instrument and are uncorrected. Optical rotations were measured on a Rudolph Autopol V polarimeter. Infrared (IR) spectra were recorded on a Perkin-Elmer 400 Fourier Transform Infrared (FT-IR) Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

NMR Spectroscopy

NMR spectra were acquired on a Varian Unity Plus 600 MHz instrument. The samples were dissolved in pyridine-d₅ (C₅D₅N), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The residual solvent signals at δH 7.19, 7.55, and 8.71, and δC 123.5, 135.5, and 149.9 were used as internal standards. Standard pulse sequences were utilized for 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained in the positive ion mode using a Waters Premier Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow for Isolation and Characterization of this compound

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from the commercial extract of Stevia rebaudiana.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

- 1. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rebaudioside O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside O is a minor steviol glycoside found in the leaves of specific cultivars of Stevia rebaudiana. Like other steviol glycosides, it is a natural, non-caloric sweetener with significant potential in the food, beverage, and pharmaceutical industries. Its basic structure consists of a steviol aglycone core to which glucose units are attached. The unique arrangement and number of these sugar moieties distinguish this compound from other steviol glycosides and influence its sweetness profile and other physicochemical properties.

These application notes provide a comprehensive overview of the techniques and methodologies for the extraction and purification of this compound from Stevia rebaudiana leaves. While specific, optimized protocols for this compound are not extensively documented in publicly available literature, this guide offers detailed, adaptable protocols based on established methods for the separation of minor steviol glycosides.

General Workflow for this compound Extraction and Purification

The overall process for obtaining pure this compound involves a multi-step approach that begins with the extraction of total steviol glycosides from the plant material, followed by a series of purification steps to isolate the minor glycoside of interest.

Caption: General workflow for the extraction and purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆₂H₁₀₀O₃₇ |

| Molecular Weight | 1437.44 g/mol |

| CAS Number | 1220616-48-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Relative Concentration of Minor Steviol Glycosides in Novel Stevia rebaudiana Cultivars

| Steviol Glycoside | Relative Concentration (%) in "HSG-Extract" |

| This compound | ≥ 0.8 |

| Rebaudioside N | ≥ 1.6 |

| Rebaudioside M | ≥ 1.4 |

| Rebaudioside E | ≥ 1.0 |

| Rebaudioside D | ≥ 2.4 |

Data sourced from patent literature describing novel cultivars (814011, 807086, 817096). The "HSG-Extract" is an aqueous extract from the dried leaves of these cultivars.

Experimental Protocols

Protocol 1: Extraction of Total Steviol Glycosides from Stevia rebaudiana Leaves

This protocol describes a general method for obtaining a crude extract rich in steviol glycosides.

1. Materials and Equipment:

-

Dried leaves of a high this compound-containing Stevia rebaudiana cultivar (e.g., Morita or specific patented cultivars)

-

Grinder or mill

-

Extraction vessel (e.g., stirred tank reactor)

-

Filtration system (e.g., vacuum filtration with Buchner funnel)

-

Rotary evaporator

-

Solvents: Distilled water, ethanol, or methanol

2. Procedure:

-

Preparation of Plant Material: Dry the Stevia rebaudiana leaves at 50-60°C to a constant weight. Grind the dried leaves into a fine powder (approximately 40-60 mesh).

-

Solvent Extraction:

-

Hot Water Extraction: Mix the powdered leaves with distilled water in a 1:10 to 1:15 (w/v) ratio. Heat the mixture to 60-80°C and stir for 1-2 hours.

-

Solvent Extraction: Alternatively, use 70% (v/v) ethanol or methanol in water at a similar ratio and extract at room temperature with stirring for 2-4 hours.

-

-

Filtration: Separate the solid plant material from the liquid extract by filtration. Wash the residue with a small amount of the extraction solvent to maximize recovery.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude steviol glycoside syrup.

-

Drying: Dry the concentrated syrup to a powder using a spray dryer or by lyophilization.

Protocol 2: Initial Purification using Macroporous Adsorbent Resins

This step aims to remove pigments, salts, and other impurities from the crude extract.

1. Materials and Equipment:

-

Crude steviol glycoside extract

-

Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion HP-20)

-

Chromatography column

-

Peristaltic pump

-

Solvents: Deionized water, ethanol

2. Procedure:

-

Resin Preparation: Pack the chromatography column with the chosen macroporous resin and wash thoroughly with ethanol followed by deionized water to remove any preservatives and fines.

-

Loading: Dissolve the crude extract in deionized water to a concentration of 5-10% (w/v). Load the solution onto the prepared column at a flow rate of 1-2 bed volumes per hour (BV/h).

-

Washing: Wash the column with 2-3 BV of deionized water to remove unretained impurities.

-

Elution: Elute the adsorbed steviol glycosides with 3-5 BV of 70-95% (v/v) ethanol.

-

Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator to obtain a purified total steviol glycoside (TSG) extract.

Caption: Workflow for initial purification using macroporous adsorbent resins.

Protocol 3: Isolation of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the fine purification of this compound from the TSG extract. Method development and optimization will be necessary.

1. Materials and Equipment:

-

Purified TSG extract

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Preparative reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column

-

Solvents: Acetonitrile (HPLC grade), water (HPLC grade), and additives like formic acid or acetic acid for pH adjustment.

2. Suggested Starting HPLC Conditions (Reversed-Phase):

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 20-40% B over 30-40 minutes. The gradient will need to be optimized based on the separation of other minor glycosides.

-

Flow Rate: 15-25 mL/min (will depend on column dimensions)

-

Detection: UV at 210 nm

-

Injection Volume: Load a concentrated solution of the TSG extract in the initial mobile phase.

3. Procedure:

-

Sample Preparation: Dissolve the purified TSG extract in the initial mobile phase composition. Filter the solution through a 0.45 µm filter.

-

Method Development: Initially, perform analytical scale HPLC to determine the retention time of this compound relative to other glycosides. Use this information to optimize the preparative gradient.

-

Preparative Run: Inject the sample onto the preparative HPLC system.

-

Fraction Collection: Collect fractions corresponding to the elution of the this compound peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Concentration: Pool the high-purity fractions and remove the solvent using a rotary evaporator.

Protocol 4: Crystallization of Purified this compound

Crystallization can be used as a final polishing step to achieve high purity.

1. Materials and Equipment:

-

Purified this compound from HPLC

-

Crystallization vessel

-

Solvents: Methanol, ethanol, or a mixture of alcohol and water

-

Filtration apparatus

2. Procedure:

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent, such as aqueous methanol or ethanol.

-

Cooling: Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can facilitate this process.

-

Maturation: Allow the crystals to grow at a low temperature (e.g., 4°C) for several hours to days.

-

Isolation: Separate the crystals from the mother liquor by filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Concluding Remarks

The extraction and purification of this compound present a challenge due to its low abundance in Stevia rebaudiana leaves compared to major glycosides like Stevioside and Rebaudioside A. The protocols provided herein offer a robust framework for researchers to develop a tailored process for isolating this minor steviol glycoside. Success will depend on the selection of appropriate plant material, careful optimization of extraction parameters, and systematic development of chromatographic separation methods. The use of advanced analytical techniques such as HPLC-MS will be invaluable for the identification and quantification of this compound throughout the purification process.

Application Notes and Protocols for the Determination of Rebaudioside O Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction